2-Bromo-4-ethoxy-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-ethoxy-5-methoxybenzoic acid is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.10 g/mol . It is a benzoic acid derivative, characterized by the presence of bromine, ethoxy, and methoxy groups on the benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzoic acid typically involves the bromination of 4-ethoxy-5-methoxybenzoic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Bromo-4-ethoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
-
Oxidation Reactions: : The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used for these transformations .
-
Reduction Reactions: : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) .
Scientific Research Applications
2-Bromo-4-ethoxy-5-methoxybenzoic acid is utilized in various scientific research applications, including:
-
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
-
Biology: : This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its bromine atom can act as a halogen bond donor, facilitating the formation of stable complexes with biological macromolecules .
-
Medicine: : Research into potential pharmaceutical applications includes the investigation of its anti-inflammatory and anticancer properties. The presence of the bromine atom enhances its ability to interact with biological targets .
-
Industry: : It is used in the development of specialty chemicals and materials, including polymers and coatings. Its functional groups provide sites for further chemical modifications, enabling the creation of tailored materials .
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethoxy-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form halogen bonds with electron-rich sites on proteins, stabilizing the compound-protein complex. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
2-Bromo-4-ethoxy-5-methoxybenzoic acid can be compared with other benzoic acid derivatives, such as:
2-Bromo-5-methoxybenzoic acid: Lacks the ethoxy group, which may result in different chemical reactivity and biological activity.
4-Ethoxy-5-methoxybenzoic acid: Lacks the bromine atom, which affects its ability to form halogen bonds and interact with biological targets.
2-Bromo-4-methoxybenzoic acid: Lacks the ethoxy group, which may influence its solubility and chemical properties.
The presence of both ethoxy and methoxy groups, along with the bromine atom, makes this compound unique in its chemical and biological properties .
Properties
IUPAC Name |
2-bromo-4-ethoxy-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUWTBULJBBFQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.